9-Acridinamine, N-(2-(1-piperazinyl)ethyl)-
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Overview
Description
9-Acridinamine, N-(2-(1-piperazinyl)ethyl)-: is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features an acridine core, which is a tricyclic aromatic system, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. The combination of these structural elements imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-(2-(1-piperazinyl)ethyl)- typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through various methods, such as the cyclization of N-phenylanthranilic acid or the condensation of diphenylamine with formaldehyde.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 9-chloroacridine can react with N-(2-aminoethyl)piperazine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the acridine core, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-Acridinamine, N-(2-(1-piperazinyl)ethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with DNA and proteins. The acridine core can intercalate into DNA, making it a useful tool for studying DNA-protein interactions and the mechanisms of DNA replication and repair.
Medicine
Medically, derivatives of this compound are investigated for their potential as anticancer agents. The ability of the acridine core to intercalate into DNA can disrupt the replication of cancer cells, leading to cell death. Additionally, the piperazine
Properties
CAS No. |
86863-22-1 |
---|---|
Molecular Formula |
C19H22N4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C19H22N4/c1-3-7-17-15(5-1)19(16-6-2-4-8-18(16)22-17)21-11-14-23-12-9-20-10-13-23/h1-8,20H,9-14H2,(H,21,22) |
InChI Key |
CUOLMMWRTNSMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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